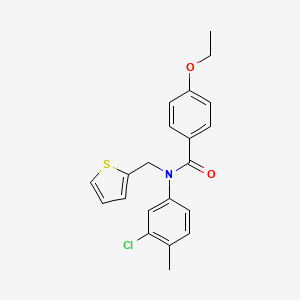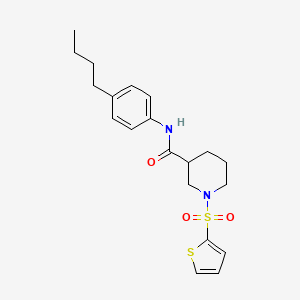![molecular formula C23H17ClN4OS2 B11335899 2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11335899.png)
2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the systematic name 2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide , belongs to the class of thiadiazole derivatives . It features a pyrimidine core substituted with a chlorobenzyl group, a phenylsulfanyl group, and a pyridin-3-yl moiety. Let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
The synthetic route for this compound involves several steps:
Esterification: Starting from , esterification with methanol yields the corresponding methyl ester.
Hydrazination: The methyl ester undergoes hydrazination to form the hydrazide intermediate.
Salt Formation and Cyclization: The hydrazide reacts with appropriate reagents to form the target compound, 2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide .
Analyse Chemischer Reaktionen
This compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes could yield the corresponding amines or other reduced derivatives.
Substitution: Substitution reactions at the chlorobenzyl group or the phenylsulfanyl group are possible. Common reagents include hydrazine, reducing agents (such as LiAlH₄), and various electrophiles.
Major products formed from these reactions depend on reaction conditions and substituent positions. Detailed studies are needed to elucidate specific products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate due to its structural features.
Chemical Biology: Explore its interactions with biological targets.
Industry: Assess its use in materials science or as a building block for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to cell signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
To highlight its uniqueness, let’s compare it with similar compounds:
Similar Compounds: Other thiadiazole derivatives with similar substituents.
Uniqueness: Emphasize any distinctive features or properties.
Eigenschaften
Molekularformel |
C23H17ClN4OS2 |
|---|---|
Molekulargewicht |
465.0 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenylsulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H17ClN4OS2/c24-17-10-8-16(9-11-17)15-30-23-26-14-20(31-19-6-2-1-3-7-19)21(28-23)22(29)27-18-5-4-12-25-13-18/h1-14H,15H2,(H,27,29) |
InChI-Schlüssel |
XBJLEAGJDZEDIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CN=CC=C3)SCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11335836.png)
![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11335841.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11335842.png)
![2-(2,6-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11335844.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11335845.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11335852.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11335857.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11335864.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B11335870.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11335893.png)
![N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335894.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11335904.png)
